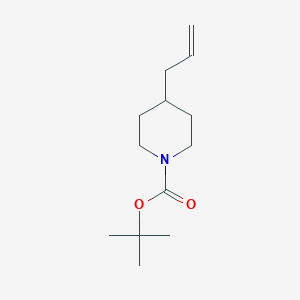

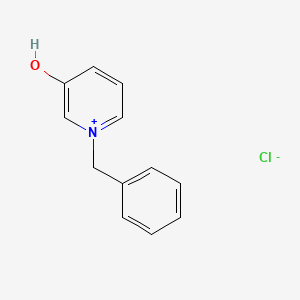

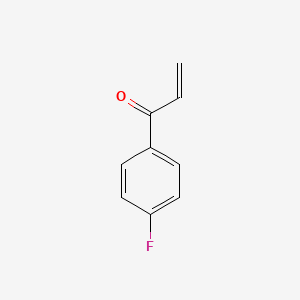

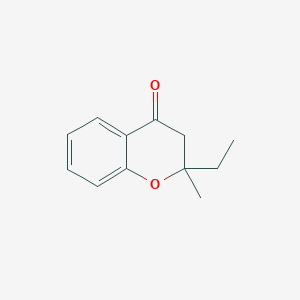

![molecular formula C10H7N3O B1338471 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine CAS No. 66442-83-9](/img/structure/B1338471.png)

2-(Furan-2-yl)imidazo[1,2-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Furan-2-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features both furan and imidazo[1,2-a]pyrimidine moieties. The furan ring, a five-membered oxygen-containing aromatic heterocycle, is known for its reactivity and presence in various natural products and pharmaceuticals. The imidazo[1,2-a]pyrimidine structure is a fused bicyclic ring system containing nitrogen atoms, which is often explored for its potential biological activities.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of sulfonylated furans or imidazo[1,2-a]pyridines through a metal-free three-component, domino reaction . Similarly, trifluoromethylated imidazo[1,2-a]pyrimidines are synthesized via Michael addition and intramolecular cyclization . These methods highlight the versatility of reactions involving imidazo[1,2-a]pyrimidine derivatives and their potential for generating a wide array of substituted compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-methoxyfuro[3,2-e]imidazo[1,2-c]pyrimidine, has been elucidated using NMR and X-ray diffraction data . These techniques provide detailed information about the arrangement of atoms within the molecule and the overall geometry of the compound. The planar nature of these molecules and their ability to form hydrogen-bonded dimers are crucial for understanding their reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, a compound with a similar furan-imidazo structure, has been studied in various electrophilic substitution reactions . The furan ring and the pyridine fragment can undergo electrophilic attack under different conditions, demonstrating the diverse reactivity of the furan moiety within these heterocyclic frameworks.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine are influenced by their molecular structure. The presence of aromatic systems and heteroatoms can affect their polarity, solubility, and stability. The planarity and potential for hydrogen bonding, as observed in related structures , can also impact their crystalline properties and interactions with other molecules.

Aplicaciones Científicas De Investigación

-

Organic Synthesis and Pharmaceutical Chemistry

- Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

- They are directly functionalized for the construction of imidazo[1,2-a]pyridine derivatives .

- Recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines involve transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

-

Functionalization via Radical Reactions

- Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

- The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

-

- Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

- These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

- This review comprehensively summarizes the recently reported various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

-

Functionalization via Radical Reactions

- Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

- The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

- This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Direcciones Futuras

Imidazo[1,2-a]pyrimidines, including 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine, have shown significant potential in drug discovery due to their wide range of biological activities . Future research could focus on further exploring the biological activities of these compounds and developing new synthetic methods for their preparation .

Propiedades

IUPAC Name |

2-(furan-2-yl)imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O/c1-3-9(14-6-1)8-7-13-5-2-4-11-10(13)12-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGQWAUXKUEEJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496821 |

Source

|

| Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)imidazo[1,2-a]pyrimidine | |

CAS RN |

66442-83-9 |

Source

|

| Record name | 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

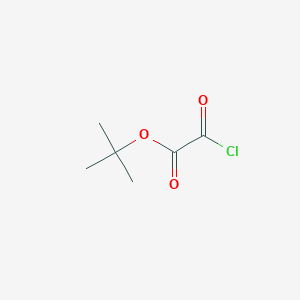

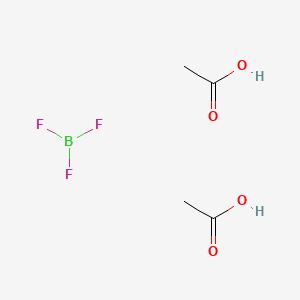

![1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone](/img/structure/B1338405.png)